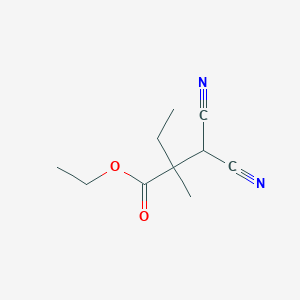![molecular formula C13H17N3O4 B1409180 5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid CAS No. 1624301-69-4](/img/structure/B1409180.png)
5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid
Overview
Description
“5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of piperidine derivatives, including “5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid”, has been a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of “5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid” include a molecular weight of 312.75 . It is a solid substance with a melting point of 128 - 130 .Scientific Research Applications
Synthesis and Characterization
- A study by Kasımoğulları and Arslan (2010) demonstrated the synthesis and characterization of pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, including compounds related to 5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Kasımoğulları & Arslan, 2010).
Chemical Transformations
- Schut, Mager, and Berends (2010) investigated the transformation of pyrazine dicarboxylic acid into derivatives of 2-aminopyrazine carboxylic acid, which is relevant to understanding the chemical pathways and potential synthetic applications of related compounds (Schut, Mager, & Berends, 2010).
Novel Heterocyclic Compounds
- Matulevičiūtė et al. (2021) developed novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids for use as building blocks in synthetic chemistry. This research provides insight into the potential utility of related compounds in the synthesis of complex molecules (Matulevičiūtė et al., 2021).
Pharmaceutical Research
- Kaneko et al. (2004) studied piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine, which showed potent inhibitory activities against adhesion molecules like ICAM-1, indicating potential therapeutic applications in inflammatory conditions (Kaneko et al., 2004).
Future Directions
The future directions in the field of piperidine derivatives, including “5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This is a rapidly evolving field with more than 7000 piperidine-related papers published during the last five years .
properties
IUPAC Name |
5-(4-ethoxycarbonylpiperidin-1-yl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(19)9-3-5-16(6-4-9)11-8-14-10(7-15-11)12(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTGPMDWTODNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)

![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)



![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)



![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)
